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Compound of Interest |

3-Chloropyridine-2-carbonyl!
Compound Name:
chloride
CAS No.: 128073-02-9
Cat. No.: B594514

Executive Summary

3-Chloropyridine-2-carbonyl chloride (3-chloropicolinoyl chloride) is a high-value
heterocyclic electrophile essential for the synthesis of picolinamide scaffolds found in next-
generation agrochemicals (e.g., Picolinafen) and targeted therapeutics (e.g., c-Met kinase
inhibitors, mGlul modulators).

Unlike its stable carboxylic acid precursor, the acyl chloride is moisture-sensitive and typically
generated in situ to maximize yield and minimize hydrolytic degradation. This guide provides a
validated protocol for its generation, mechanistic insights into its unique reactivity profile
governed by the ortho-chloro substituent, and its application in convergent synthesis.

Identity & Physicochemical Profile[1]

Due to its high reactivity and hydrolytic instability, 3-chloropyridine-2-carbonyl chloride is
rarely isolated for commercial storage. It is almost exclusively synthesized from 3-
chloropyridine-2-carboxylic acid immediately prior to use.

Key Compound Data
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Property Acid Precursor Target: Acid Chloride
3-Chloropyridine-2-carboxylic 3-Chloropyridine-2-carbonyl
IUPAC Name by Y by Y
acid chloride
Common Name 3-Chloropicolinic acid 3-Chloropicolinoyl chloride
Transient / In-Situ (No stable
CAS Number 57266-69-0 .
commercial CAS)*
Formula CeH4CINO2 CeH3CI2NO
Molecular Weight 157.55 g/mol 176.00 g/mol
) ) ) Yellow/Greenish oil or semi-
Appearance White to off-white solid )
solid
N ) DCM, THF, Toluene,
Solubility DMSO, Methanol, dilute base
Chloroform
Hydrolyzes rapidly in
Stability Stable at RT Yoy pIey

air/moisture

*Note: While specific CAS numbers like 128073-03-0 appear in some databases for isomers or
derivatives, the 3-chloro-2-carbonyl isomer is best treated as a non-isolated intermediate.

Synthetic Utility & Reactivity[1]

The 3-chloro substituent at the ortho position to the carbonyl group exerts a profound steric and
electronic influence on the reactivity of this scaffold:

» Steric Hindrance: The bulky chlorine atom protects the carbonyl carbon from nucleophilic
attack more than in unsubstituted picolinoyl chloride, often requiring forcing conditions
(higher heat, stronger bases) for amide coupling.

o Electronic Activation: The electron-withdrawing nature of the pyridine ring, augmented by the
chlorine, makes the carbonyl highly electrophilic once the tetrahedral intermediate is formed.

¢ Regioselectivity: In nucleophilic aromatic substitution (
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) reactions later in the sequence, the 3-chloro group can serve as a leaving group under
specific conditions, allowing for scaffold diversification.

Visual Workflow: Activation and Coupling

The following diagram illustrates the standard workflow for generating the acid chloride and
coupling it to an amine nucleophile (e.g., an aniline or benzylamine).
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Caption: Synthesis workflow showing the in-situ generation of the acid chloride and subsequent
amidation, including a methanol quench validation step.

Experimental Protocols
Protocol A: Generation of 3-Chloropyridine-2-carbonyl
Chloride

Objective: Convert the stable acid precursor to the reactive acid chloride.
Reagents:
e 3-Chloropyridine-2-carboxylic acid (1.0 equiv)

e Thionyl Chloride (
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) (5.0 equiv) OR Oxalyl Chloride (1.2 equiv) + DMF (cat.)

e Solvent: Toluene (anhydrous) or neat
Procedure:

e Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted
with a drying tube (CaClz or

line).

» Addition: Suspend 3-chloropyridine-2-carboxylic acid in anhydrous toluene (approx. 5 mL per
gram).

» Activation: Add Thionyl Chloride dropwise. If using Oxalyl Chloride in DCM, add catalytic
DMF (1-2 drops) to initiate the Vilsmeier-Haack-like mechanism.

o Reaction: Heat the mixture to reflux (

) for 2—-3 hours. The suspension should clear to a homogeneous yellow/green solution,
indicating conversion.

¢ |solation: Concentrate the solution in vacuo to remove excess

and solvent.

o Critical Step: Co-evaporate with fresh toluene (2x) to remove trace
, which can interfere with subsequent amine couplings.

* Yield: The residue is the crude acid chloride, used directly in the next step.

Protocol B: Self-Validating Quality Control

Because the acid chloride cannot be analyzed by standard reverse-phase LCMS (it hydrolyzes
back to the acid), use this derivatization method:

o Take a

aliquot of the reaction mixture.
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e Quench into

of anhydrous Methanol.

e Analyze via TLC or LCMS.
o Result: You should observe the Methyl Ester peak (

relative to acid) quantitatively. If the Acid peak (

) remains, conversion is incomplete.

Applications in Drug & Agrochemical Design[5][6][7]

The 3-chloropicolinoyl motif is a "privileged structure” capable of inducing specific
conformational locks in bioactive molecules.

Agrochemicals: Picolinafen Synthesis

Picolinafen (CAS 137641-05-5) is a carotenoid biosynthesis inhibitor herbicide.[1] Its synthesis
relies on the coupling of 3-chloropyridine-2-carbonyl chloride (often substituted further or
used as a core) with fluoroanilines.

e Mechanism: The pyridine nitrogen and the amide oxygen form a chelate, while the 3-chloro
group forces the amide bond out of planarity, optimizing fit within the phytoene desaturase
enzyme pocket.

Medicinal Chemistry: Kinase & GPCR Modulators

e c-Met Inhibitors: 3-chloropicolinamides have been identified as potent c-Met kinase
inhibitors. The chlorine atom fills a hydrophobic pocket in the ATP binding site.

e mGlul Modulators: In the development of Positive Allosteric Modulators (PAMSs) for
schizophrenia, the 3-chloro substituent was found to be essential for activity, whereas the 4-
chloro isomer was inactive, highlighting the critical nature of the ortho-substitution pattern [1].

Safety & Handling
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o Corrosivity: The acid chloride releases HCI gas upon contact with moisture. All operations
must be performed in a fume hood.

o Water Reactivity: Violent reaction with water. Quench spills with dry lime or sand, never
water directly.

o PPE: Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a lab coat.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Picolinafen | C19H12F4N202 | CID 3294375 - PubChem [pubchem.ncbi.nlm.nih.gov]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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